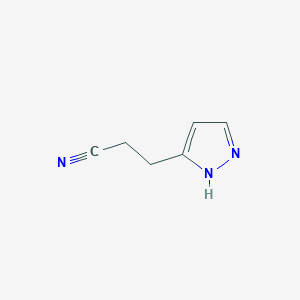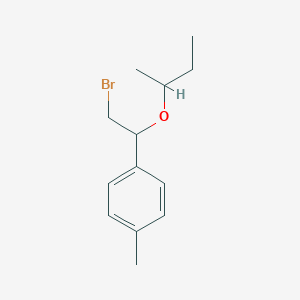
5-(Chloromethyl)-2,2-dimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2,2-dimethylheptane is an organic compound characterized by a chloromethyl group attached to a heptane backbone with two methyl groups at the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2-dimethylheptane typically involves the chlorination of 2,2-dimethylheptane. This can be achieved through a free radical chlorination process using chlorine gas under UV light. The reaction conditions often include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Non-polar solvents like carbon tetrachloride.
Catalyst: UV light to initiate the free radical mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced chlorination techniques and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2,2-dimethylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Production of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
5-(Chloromethyl)-2,2-dimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Chloromethyl)-2,2-dimethylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)furfural: Another chloromethyl compound with applications in organic synthesis.
2-Chloro-5-chloromethylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
5-Chloromethyl-2-methylthiazole: Known for its use in the production of specialty chemicals.
Uniqueness
5-(Chloromethyl)-2,2-dimethylheptane is unique due to its specific structure, which provides distinct reactivity patterns and applications compared to other chloromethyl compounds. Its heptane backbone with two methyl groups at the second carbon offers unique steric and electronic properties, making it valuable in various chemical processes.
特性
分子式 |
C10H21Cl |
|---|---|
分子量 |
176.72 g/mol |
IUPAC名 |
5-(chloromethyl)-2,2-dimethylheptane |
InChI |
InChI=1S/C10H21Cl/c1-5-9(8-11)6-7-10(2,3)4/h9H,5-8H2,1-4H3 |
InChIキー |
KHBQIIIRQSWQGY-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(C)(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)
![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)




![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)

![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)


![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)
